Cas no 557-36-8 (2-OCTYL IODIDE)

2-OCTYL IODIDE 化学的及び物理的性質
名前と識別子
-
- 2-OCTYL IODIDE
- 2-IODOOCTANE
- 2-Jod-octan
- EINECS 209-172-3
- Octane,2-iodo
- sec-Octyl iodide
-
- インチ: InChI=1S/C8H17I/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3
- InChIKey: XFLOGTUFKZCFTK-UHFFFAOYSA-N
- ほほえんだ: CCCCCCC(C)I
計算された属性
- せいみつぶんしりょう: 240.03700
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 9
- 回転可能化学結合数: 5
じっけんとくせい
- 密度みつど: 1.3231 (rough estimate)
- ふってん: 212.38°C (estimate)
- 屈折率: 1.4986 (estimate)
- PSA: 0.00000
- LogP: 3.78030
2-OCTYL IODIDE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00DA2K-500mg |
2-Iodooctane |
557-36-8 | 95% | 500mg |
$370.00 | 2025-02-26 | |
A2B Chem LLC | AG18780-10g |
2-IODOOCTANE |
557-36-8 | 95% | 10g |
$689.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1687119-5g |
2-Iodooctane |
557-36-8 | 98% | 5g |
¥4622.00 | 2024-05-08 | |
A2B Chem LLC | AG18780-5g |
2-IODOOCTANE |
557-36-8 | 95% | 5g |
$564.00 | 2024-04-19 | |
A2B Chem LLC | AG18780-500mg |
2-IODOOCTANE |
557-36-8 | 95% | 500mg |
$370.00 | 2024-04-19 | |
1PlusChem | 1P00DA2K-1g |
2-Iodooctane |
557-36-8 | 95% | 1g |
$384.00 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1687119-1g |
2-Iodooctane |
557-36-8 | 98% | 1g |
¥1686.00 | 2024-05-08 | |
1PlusChem | 1P00DA2K-10g |
2-Iodooctane |
557-36-8 | 95% | 10g |
$689.00 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1687119-25g |
2-Iodooctane |
557-36-8 | 98% | 25g |
¥16379.00 | 2024-05-08 | |
A2B Chem LLC | AG18780-1g |
2-IODOOCTANE |
557-36-8 | 95% | 1g |
$384.00 | 2024-04-19 |
2-OCTYL IODIDE 関連文献
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Fang Gao,Robert N. Compton,Richard M. Pagni Chem. Commun. 2003 1584
-
Tadashi Mori,Hideaki Saito,Yoshihisa Inoue Chem. Commun. 2003 2302
-
Daniel Bélanger,Jean Pinson Chem. Soc. Rev. 2011 40 3995
-
Fang Gao,Robert N. Compton,Richard M. Pagni Chem. Commun. 2003 1584
-
B. A. Chaudri,D. G. Goodwin,H. R. Hudson,L. Bartlett,P. M. Scopes J. Chem. Soc. C 1970 1329
-
Fang Gao,Robert N. Compton,Richard M. Pagni Chem. Commun. 2003 1584
-
7. Synthetic application of lithiated tris(methylthio)methane: preparation of aliphatic methyl thiolcarboxylates from the corresponding halides. Convenient synthesis of tris(methylthio)methaneMargherita Barbero,Silvano Cadamuro,Iacopo Degani,Stefano Dughera,Rita Fochi J. Chem. Soc. Perkin Trans. 1 1993 2075
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Elemér Fogassy,Mihály Nógrádi,Dávid Kozma,Gabriella Egri,Emese Pálovics,Violetta Kiss Org. Biomol. Chem. 2006 4 3011
-
Ilhyong Ryu,Kiyoto Nagahara,Nobuaki Kambe,Noboru Sonoda,Sergio Kreimerman,Mitsuo Komatsu Chem. Commun. 1998 1953
-
10. 568. Mechanism of the formation of dialkyl alkylphosphonatesW. Gerrard,W. J. Green J. Chem. Soc. 1951 2550
2-OCTYL IODIDEに関する追加情報
Introduction to 2-OCTYL IODIDE (CAS No. 557-36-8)
2-OCTYL IODIDE, with the chemical formula C8H₁₇I, is a significant compound in the realm of organic synthesis and material science. Its molecular structure, featuring an octyl group attached to an iodine atom, imparts unique reactivity and physical properties that make it invaluable in various industrial and research applications. This compound, identified by the CAS number 557-36-8, has garnered attention due to its role in pharmaceutical intermediates, polymer modification, and as a catalyst in organic transformations.
The chemical structure of 2-octyl iodide consists of an eight-carbon alkyl chain linked to an iodine atom. This configuration enhances its solubility in organic solvents while maintaining a sufficient molecular weight to interact effectively with larger molecules. The presence of the iodine atom makes it a versatile reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura and Stille couplings, where it serves as an iodide source for the formation of carbon-carbon bonds.
In recent years, 2-octyl iodide has found increasing utility in the development of advanced materials. Its incorporation into polymer matrices improves thermal stability and flame retardancy, making it a promising additive for high-performance plastics used in automotive and aerospace industries. The compound’s ability to act as a nucleating agent also enhances crystallization rates in polypropylene and other polyolefins, leading to improved mechanical properties.
One of the most compelling applications of 2-octyl iodide is in pharmaceutical research. As an intermediate in the synthesis of biologically active molecules, it facilitates the construction of complex drug candidates. Researchers have leveraged its reactivity to develop novel therapeutic agents targeting various diseases. For instance, studies have demonstrated its role in generating derivatives with potential antimicrobial and anti-inflammatory properties. The compound’s ability to undergo selective functionalization allows chemists to tailor molecular structures for specific pharmacological effects.
The industrial synthesis of 2-octyl iodide typically involves the reaction of 1-octanol with hydrogen iodide or phosphorus oxychloride under controlled conditions. This process ensures high yield and purity, making it commercially viable for large-scale production. Advances in catalytic systems have further optimized these reactions, reducing byproduct formation and energy consumption.
From a material science perspective, 2-octyl iodide contributes to the development of conductive polymers and organic semiconductors. Its electron-withdrawing nature enhances charge transport properties when incorporated into conjugated polymers used in organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent research highlights its application in flexible electronics, where its compatibility with solvent-based processing techniques aligns well with scalable manufacturing requirements.
The pharmaceutical applications extend beyond intermediates; 2-octyl iodide itself has shown promise as a prodrug delivery system. Its lipophilic nature facilitates cellular uptake, enabling targeted release of active pharmaceutical ingredients (APIs). This property is particularly valuable for drugs that require site-specific action or improved bioavailability. Nanotechnology researchers have explored its use as a component in lipid nanoparticles (LNPs), enhancing drug encapsulation efficiency and stability.
In conclusion, 2-octyl iodide (CAS No. 557-36-8) is a multifaceted compound with broad utility across multiple scientific disciplines. Its role in organic synthesis, material science, and pharmaceutical development underscores its importance as a building block for innovation. As research continues to uncover new applications, the demand for high-purity 2-octyl iodide is expected to grow, driving further advancements in industrial processes and product formulations.
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